
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclohexyl group can influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl
- trans,trans-4-(3,4-Difluorophenyl)-4’'-ethylbicyclohexyl
Uniqueness
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and the presence of the ethylcyclohexyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
159077-74-4 |
|---|---|
Molekularformel |
C20H20F4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C20H20F4/c1-2-12-3-5-13(6-4-12)15-10-18(23)20(19(24)11-15)14-7-8-16(21)17(22)9-14/h7-13H,2-6H2,1H3 |
InChI-Schlüssel |
YYERNJZLZGFATD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C3=CC(=C(C=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
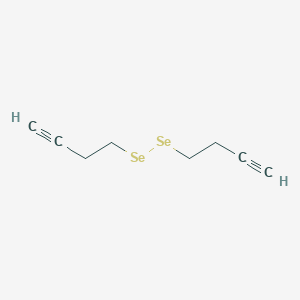
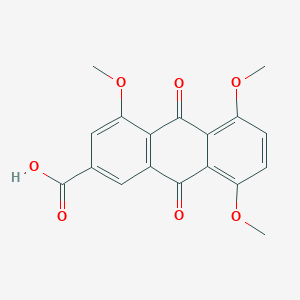

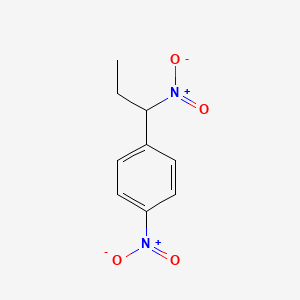

![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
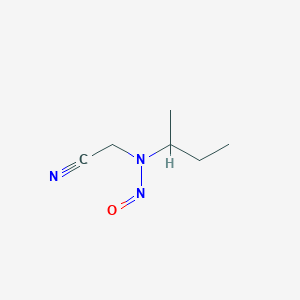


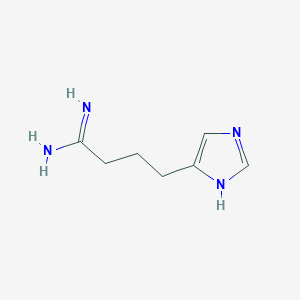
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
